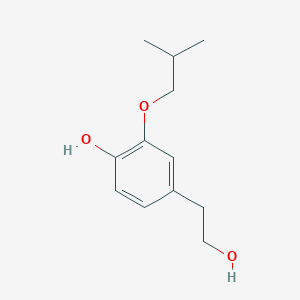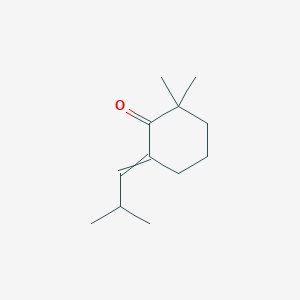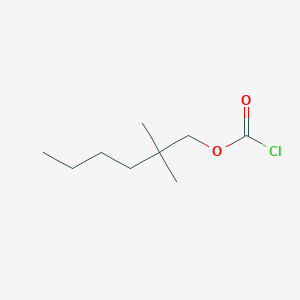
2,2-Dimethylhexyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylhexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2 It is a member of the carbonochloridate family, which are esters of chloroformic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexyl carbonochloridate typically involves the reaction of 2,2-dimethylhexanol with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylhexanol+Phosgene→2,2-Dimethylhexyl carbonochloridate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment to prevent exposure and ensure safe handling.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylhexyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-dimethylhexanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the carbonochloridate group to a hydroxyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include esters, carbamates, and thiocarbonates.
Hydrolysis: The primary products are 2,2-dimethylhexanol and carbon dioxide.
Reduction: The major product is 2,2-dimethylhexanol.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylhexyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylhexyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl carbonochloridate
- 2,2,2-Trichloroethyl carbonochloridate
- Chloromethyl chloroformate
Comparison
Compared to similar compounds, 2,2-Dimethylhexyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and physical properties. For example, the steric hindrance provided by the dimethyl groups can affect the rate of nucleophilic substitution reactions, making it less reactive than linear carbonochloridates.
Eigenschaften
CAS-Nummer |
88662-76-4 |
|---|---|
Molekularformel |
C9H17ClO2 |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
2,2-dimethylhexyl carbonochloridate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
XIVOIDDMOMIFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)COC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)
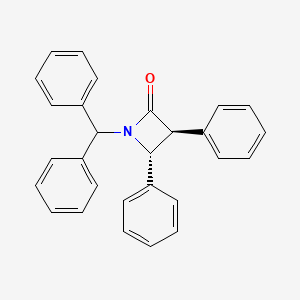
![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)

![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
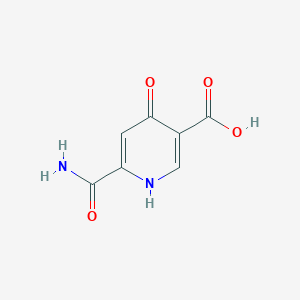

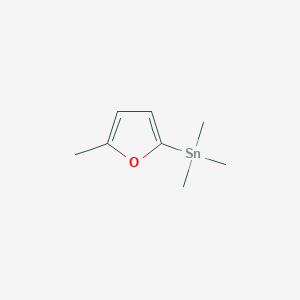
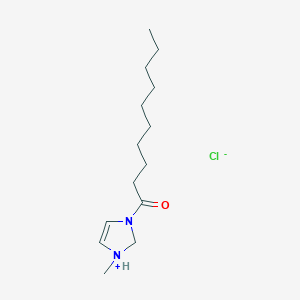
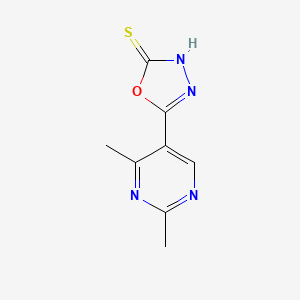
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
